1-(2-Iodo-4-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Iodo-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11IOS and a molecular weight of 306.16 g/mol This compound is characterized by the presence of an iodine atom and a methylthio group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
One common method involves the reaction of 2-iodo-4-methylthiophenol with propanone under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Iodo-4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
1-(2-Iodo-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-4-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom and methylthio group can participate in various binding interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect molecular pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Iodo-4-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring instead of the propanone moiety. The presence of the methylthio group in this compound makes it unique and can influence its reactivity and applications.
Properties
Molecular Formula |
C10H11IOS |
---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-(2-iodo-4-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11IOS/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
JUHXEGGRCZGIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)I |
Origin of Product |
United States |
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